2-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12FN5O3S and its molecular weight is 349.34. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research has demonstrated the significance of fluorine substitution in benzenesulfonamides for preserving COX-2 potency and notably increasing selectivity towards COX-1/COX-2 enzymes. This has led to the identification of potent, selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme pivotal in the kynurenine pathway, which is important in neurodegenerative diseases. Compounds demonstrated significant in vitro inhibition and potential for investigating the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Studies on 1,3,5-trisubstituted-pyrazolines have shown that these compounds, including those with fluorine substituents, exhibit inhibitory effects against carbonic anhydrase I and II isoenzymes. This research provides a foundation for further detailed studies on carbonic anhydrase inhibition, which is relevant in conditions like glaucoma and epilepsy (Gul et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to a variety of biological responses .
Biochemical Pathways
Related compounds have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2-fluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3S/c1-19-14(21)20(18-17-19)11-8-6-10(7-9-11)16-24(22,23)13-5-3-2-4-12(13)15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXRLHKBHSXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.